5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one is an organic compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with bromine and a 4-fluorobenzyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
This compound belongs to the class of pyridazinones, which are derivatives of pyridazine. Pyridazinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific molecular formula of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one is with a molecular weight of approximately 268.08 g/mol .
The synthesis of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves several key steps:
This multi-step synthesis allows for the introduction of specific substituents that enhance the compound's biological activity.
The molecular structure of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one features:
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one involves:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one has potential applications in various scientific fields:
Research continues to explore the full range of applications and mechanisms associated with this compound, highlighting its significance in both pharmaceutical development and chemical research.
Pyridazinone derivatives have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry over several decades. Initial interest emerged in the late 19th century with Bistrycki's pioneering syntheses of pyridazin-3(2H)-one derivatives, establishing foundational synthetic pathways for these nitrogen-rich heterocycles [5]. The mid-20th century marked a significant turning point with the clinical introduction of hydralazine (1-hydrazinophthalazine), an antihypertensive agent bearing a phthalazine core (fused pyridazinone), validating the therapeutic potential of this chemical class [2]. Subsequent decades witnessed strategic exploitation of the pyridazinone scaffold to optimize pharmacokinetic properties and target engagement.
The 1980s-1990s saw intensive development of pyridazin-3(2H)-one derivatives as phosphodiesterase 3 (PDE3) inhibitors for cardiovascular indications, exemplified by levosimendan, which also demonstrated complex multimodal pharmacology [2]. Concurrently, platelet aggregation inhibitors based on 6-phenylpyridazinones emerged, highlighting the scaffold's versatility in modulating diverse biological targets [5]. The 21st century heralded a new era with FDA approvals of pyridazinone-containing kinase inhibitors: tepotinib (2021, incorporating pyridazin-3-one) targets non-small cell lung cancer, while ponatinib and risdiplam feature fused imidazo[1,2-b]pyridazine systems for leukemia and spinal muscular atrophy, respectively [2]. These clinical successes underscore the scaffold's adaptability in modern drug discovery, particularly in oncology and CNS disorders.
Table 1: Evolution of Pyridazinone-Containing Therapeutics
Time Period | Therapeutic Focus | Representative Agents | Clinical Applications |
---|---|---|---|
1950s | Cardiovascular | Hydralazine | Hypertension, Heart failure |
1980s-1990s | Cardiovascular/PDE inhibition | Levosimendan | Cardiac insufficiency (Approved outside US) |
2000s | Oncology/Tyrosine Kinase Inhibition | Ponatinib, Tepotinib | Chronic myeloid leukemia, Non-small cell lung cancer |
2020s | CNS/RNA Splicing Modulation | Risdiplam | Spinal muscular atrophy |
Halogenation, particularly bromination, strategically enhances the drug-like properties and biological activity of pyridazinone derivatives. The incorporation of halogens—bromine, chlorine, or fluorine—induces profound electronic and steric effects critical for target interaction. Bromine's substantial size (van der Waals radius: 1.85 Å) and polarizability enable distinctive hydrophobic interactions within enzyme binding pockets inaccessible to smaller substituents [1] [4]. This property is exploited in kinase inhibitor design, where 5-bromo substitution on pyridazinone cores enhances potency against oncogenic kinases through optimized van der Waals contacts with hydrophobic residues in the ATP-binding cleft [1].
The electron-withdrawing nature of halogens (σₘ: Br=0.39, F=0.34) significantly reduces the electron density of the pyridazinone ring, strengthening hydrogen-bonding interactions with target proteins. Pyridazine derivatives exhibit exceptionally high dipole moments (4.22 D for pyridazine versus 2.22 D for pyridine), which halogenation further augments [2]. This property facilitates:
Table 2: Physicochemical Properties of Halogenated Pyridazinones vs. Related Heterocycles
Heterocycle | Dipole Moment (D) | cLogP | Hydrogen Bond Acceptor Capacity (pKBHX) |
---|---|---|---|
Pyridazine | 4.22 | -0.51 | 1.65 |
5-Bromopyridazin-3(2H)-one | ~4.5 (estimated) | ~1.0 | ~1.7 |
Pyridine | 2.22 | 0.84 | 1.86 |
Pyrimidine | 2.33 | 0.26 | 1.07 |
Fluorine plays a dual role: its strong electron-withdrawing effect (σₘ=0.34) fine-tunes electronic properties, while fluorinated benzyl groups at N-2 enhance blood-brain barrier permeability. The 4-fluorobenzyl moiety specifically improves CNS exposure in neuroactive compounds and introduces metabolic resistance to oxidative N-dealkylation [5]. Computational analyses confirm that 5-bromo-2-(4-fluorobenzyl) substitution optimally balances lipophilicity (cLogP ~2.0–2.5), topological polar surface area (50–60 Ų), and conformational flexibility for target engagement [2] [5].
The strategic combination of bromine at C-5 and 4-fluorobenzyl at N-2 creates a multifunctional scaffold with exceptional versatility for drug discovery. Bromine serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient diversification to generate focused libraries [3] [5]. This synthetic tractability facilitates rapid exploration of structure-activity relationships without reengineering the core scaffold. The 4-fluorobenzyl group confers favorable physiochemical properties: fluorine's electronegativity enhances metabolic stability while maintaining moderate lipophilicity, and the benzyl group provides a conformational anchor for target binding [2] [5].
Biologically, this scaffold demonstrates intrinsic "privileged" characteristics enabling interaction with diverse target classes:
Table 3: Synthetic Versatility of 5-Bromopyridazinone Derivatives
Reaction Type | Reagents/Conditions | Products Generated | Applications |
---|---|---|---|
Suzuki Coupling | Arylboronic acids, Pd(PPh3)4, base | 5-Arylpyridazinones | Kinase inhibitors, Anticancer agents |
Buchwald-Hartwig Amination | Amines, Pd2(dba)3, XPhos | 5-Aminopyridazinones | CNS-active compounds, PDE inhibitors |
Sonogashira Coupling | Terminal alkynes, CuI, Pd catalyst | 5-Alkynylpyridazinones | Fluorescent probes, PROTAC linkers |
Azide-Alkyne Cycloaddition | Sodium azide, CuSO4/sodium ascorbate | Triazolylpyridazinones | Antiviral agents, Antibacterial hybrids |
The scaffold's adaptability extends to supramolecular chemistry. X-ray crystallography reveals folded conformations stabilized by intramolecular π⋯π interactions between the pyridazinone and fluorobenzyl rings, while solid-state packing exhibits Br⋯O and F⋯H contacts influencing material properties [9]. These features enable the development of luminescent materials with donor-acceptor stacking, as demonstrated in symmetrically folded pyridazinone-triazinone hybrids exhibiting quantum yields up to Φ=0.42 in solution [9]. This rare duality—pharmacological relevance and materials science utility—positions 5-bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one as a uniquely versatile scaffold warranting comprehensive investigation across chemical and biological domains.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: